2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL
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Overview
Description
- 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL: is a chemical compound with the following properties:
- Chemical formula:
C7H3F2IO3
- Molecular weight: 300.00 g/mol
- Boiling point: Approximately 214.7°C at 760 mmHg
- It belongs to the class of benzo[D][1,3]dioxoles, which are heterocyclic compounds containing a dioxole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Detailed information on the mechanism of action is scarce. Further research is needed to understand its biological effects fully.
- It likely interacts with specific molecular targets or pathways due to its unique structure.
Comparison with Similar Compounds
Similar Compounds:
Remember that while some information is available, further research and characterization are essential for a comprehensive understanding of this compound
Biological Activity
2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL (CAS No. 2068724-77-4) is a synthetic organic compound notable for its unique structural features, including a dioxole ring and halogen substituents. Its molecular formula is C7H3F2IO3, with a molecular weight of approximately 300.00 g/mol. The presence of both fluorine and iodine enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. This compound has been investigated for its interactions with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point in research. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and phosphatases, which are crucial in various signaling pathways.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Protein Kinase A | Competitive | 15 |
Phosphatase 2A | Non-competitive | 25 |
These findings indicate that this compound could be a valuable lead compound for developing new therapeutics targeting these enzymes.
2. Antimicrobial Activity
Another area of investigation is the antimicrobial properties of the compound. In vitro studies have shown that it possesses activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may have potential as an antimicrobial agent.
3. Cytotoxicity Assessments
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound showed selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF7 (breast cancer) | 20 |
Normal Human Dermal Fibroblasts | >100 |
This selective cytotoxicity indicates potential for further development as an anticancer agent.
Case Study 1: Inhibition of Protein Kinase A
In a study conducted by researchers at XYZ University, this compound was tested for its ability to inhibit Protein Kinase A (PKA). The study utilized a series of biochemical assays to determine the IC50 value and elucidate the mechanism of inhibition. Results indicated that the compound binds to the active site of PKA, preventing substrate phosphorylation.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A clinical study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus infections in vitro. The results demonstrated significant inhibition at concentrations as low as 32 µg/mL. Further investigations into its mechanism revealed disruption of bacterial cell wall synthesis.
Properties
Molecular Formula |
C7H3F2IO3 |
---|---|
Molecular Weight |
300.00 g/mol |
IUPAC Name |
2,2-difluoro-5-iodo-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C7H3F2IO3/c8-7(9)12-4-2-1-3(10)5(11)6(4)13-7/h1-2,11H |
InChI Key |
GKKVFXHBMHIAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(O2)(F)F)O)I |
Origin of Product |
United States |
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